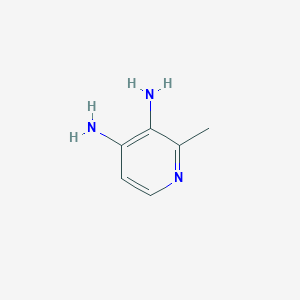
2-Methylpyridine-3,4-diamine
Cat. No. B107505
Key on ui cas rn:
15931-19-8
M. Wt: 123.16 g/mol
InChI Key: CXCMHIHWZCWXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05302601
Procedure details


4-Amino-3-nitro-2-picoline (5.5 g, 0.036 mole) was hydrogenated in methanol (250 mL) at 5 psi and 25° for 1.25 hr using Raney Nickel as catalyst. The catalyst was filtered, the filtrate stripped in vacuo and the residue triturated with cyclohexane to give a solid. The solid was filtered and air dried to give 4.0 g (88%) of the title compound, m. pt. 170-171°.



Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[N+:9]([O-])=O>CO.[Ni]>[NH2:9][C:3]1[C:4]([CH3:8])=[N:5][CH:6]=[CH:7][C:2]=1[NH2:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=NC=C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with cyclohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC=CC1N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
